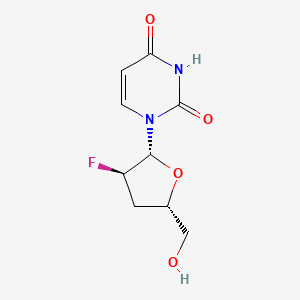

2',3'-Dideoxy-2'-fluorouridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O4 |

|---|---|

Molecular Weight |

230.19 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |

InChI Key |

YTLACGJEZOUGQP-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO |

Canonical SMILES |

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |

Origin of Product |

United States |

Preparation Methods

Fluorination and Deoxygenation via Anhydro Intermediates

One efficient approach involves the use of 2,3'-O-anhydro nucleoside intermediates. For example, the reaction of 5'-O-monomethoxytrityl-2,3'-O-anhydrothymidine with nucleophiles such as sodium thioacetate allows for selective substitution at the 2' position, introducing fluorine and facilitating subsequent deoxygenation steps. This method was demonstrated in the synthesis of related fluorinated nucleosides and can be adapted for 2',3'-dideoxy-2'-fluorouridine synthesis.

Use of Protected Uridine Derivatives and Benzylation

Another method starts with protected uridine derivatives, such as 3,5'-dibenzyl-2',3'-O-isopropylidene uridine. Benzylation of hydroxyl groups under controlled conditions (e.g., using benzyl bromide in dry DMF with cooling) protects the sugar moiety, allowing selective fluorination and deoxygenation at the 2' and 3' positions. After fluorination, deprotection steps yield the target compound.

Selective fluorination can also be achieved by converting the 2' hydroxyl group into a good leaving group such as a triflate, followed by nucleophilic substitution with fluoride ions. This approach allows for regioselective introduction of fluorine at the 2' position while maintaining the integrity of the nucleoside.

Purification of this compound often involves temporary conversion into diacetylated forms (e.g., 3',5'-diacetyl derivatives) to improve crystallinity and facilitate recrystallization. Characterization is performed using NMR spectroscopy (1H, 19F), mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry and purity.

- The benzylation and fluorination steps typically proceed with yields ranging from 60% to 80%, depending on reaction conditions and substrates.

- The use of anhydro intermediates allows for efficient introduction of fluorine and deoxygenation with minimal side reactions.

- Conformationally locked nucleosides synthesized via Vorbrüggen or Mitsunobu methods provide insights into the structural aspects influencing biological activity.

- Overall, multi-step syntheses require careful optimization of protecting group strategies and reaction conditions to maximize yield and purity.

The preparation of this compound involves complex multi-step synthetic routes that combine selective protection, fluorination, and deoxygenation strategies. The use of anhydro intermediates, triflate activation, and advanced glycosylation techniques such as Vorbrüggen and Mitsunobu reactions are central to achieving high regio- and stereoselectivity. Purification methods including temporary acetylation improve product isolation. These methods have been validated by detailed spectroscopic and crystallographic analyses, supporting the compound's potential in therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-2’-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the nucleoside to produce different analogs with potential biological activity.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which are studied for their antiviral and anticancer properties .

Scientific Research Applications

Synthesis of 2',3'-Dideoxy-2'-fluorouridine

The synthesis of this compound typically involves the fluorination of uridine derivatives. Common methods include:

- Fluorination Agents : Diethylaminosulfur trifluoride (DAST) is frequently used to introduce the fluorine atom at the 2' position.

- Purification Techniques : Column chromatography is employed to isolate the desired product after synthesis.

This compound's stability and bioactivity are enhanced by the introduction of a fluorine atom at the 2' position of the ribose sugar, which alters its chemical properties and biological interactions .

Antiviral Properties

- HIV Treatment : FddU has shown promising antiviral activity against HIV. It acts as a weak noncompetitive inhibitor for enzymes involved in nucleotide metabolism, leading to decreased levels of deoxythymidine triphosphate (dTTP), essential for viral replication .

- Hepatitis C Virus (HCV) : In vitro studies indicate that FddU exhibits submicromolar antiviral activity against various HCV genotypes, with effective concentrations (EC50) ranging from 0.18 to 1.13 μM. Importantly, it demonstrates low cytotoxicity at therapeutic concentrations .

- Influenza Virus : Research has shown that FddU can inhibit influenza virus replication effectively. It has been tested in mouse models, demonstrating protective effects against lethal influenza strains .

Anticancer Activity

FddU's potential in cancer treatment is supported by various studies:

- Cell Line Studies : The compound has been effective in inhibiting the growth of several cancer cell lines by inducing apoptosis and disrupting DNA synthesis pathways. Its mechanism includes inhibiting thymidylate synthase, limiting nucleotide availability for rapidly dividing cells .

- Comparative Efficacy : A comparative analysis with other nucleoside analogs highlights FddU's unique properties. For example:

| Compound | Target Virus | EC50 (μM) | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| This compound | HCV | 0.18 - 1.13 | Low | Thymidylate synthase inhibition |

| Acyclovir | HSV | 0.5 - 10 | Moderate | Viral DNA polymerase inhibition |

| Zidovudine | HIV | 0.03 - 0.1 | Moderate | Reverse transcriptase inhibition |

| Sofosbuvir | HCV | 0.5 - 4 | Low | NS5B polymerase inhibition |

Case Studies and Clinical Implications

- In vitro Studies : Research published in reputable journals indicates that modifications to the structure of FddU could enhance its potency against HCV while maintaining low cytotoxicity levels .

- Clinical Trials : Ongoing clinical trials are necessary to further evaluate the efficacy and safety profile of FddU in human subjects, particularly given its promising results in laboratory settings.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-2’-fluorouridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus. The compound targets the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Table 1. Inhibitory Constants (Ki) of Fluorinated Nucleosides Against ODCase Enzymes

| Compound | Ki (MtODCase) | Ki (Human ODCase) | Reference |

|---|---|---|---|

| 2'-Deoxy-2'-fluorouridine | 1.32 ± 0.04 mM | 3.32 ± 0.18 mM | |

| Ribosyl Derivative | 0.45 ± 0.02 mM | 1.10 ± 0.05 mM |

Table 2. Antiviral Activity and Resistance Profiles

Biological Activity

2',3'-Dideoxy-2'-fluorouridine (also known as FddU) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article provides a detailed overview of the biological activity of FddU, including its mechanisms of action, synthesis, and efficacy against various viral infections and cancer cell lines.

1. Synthesis of this compound

FddU is synthesized through several chemical pathways that involve modifying the ribose sugar moiety of uridine. The introduction of a fluorine atom at the 2' position enhances the compound's stability and bioactivity. The synthesis typically involves:

- Starting Material : Uridine or its derivatives.

- Reagents : Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

- Purification : Techniques like column chromatography to isolate the desired product.

FddU exhibits its biological activity primarily through inhibition of viral replication and interference with nucleotide metabolism. Key points include:

- Inhibition of Thymidylate Synthase : FddU is known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby limiting the proliferation of rapidly dividing cells, including cancer cells and viral pathogens .

- Non-competitive Inhibition : Studies indicate that FddU acts as a weak noncompetitive inhibitor for certain enzymes involved in nucleotide metabolism, which can lead to a decrease in deoxythymidine triphosphate (dTTP) levels .

3. Biological Activity Against Viruses

FddU has shown promising antiviral activity, particularly against Hepatitis C Virus (HCV). Research findings include:

- Anti-HCV Activity : In vitro studies demonstrate that FddU exhibits submicromolar antiviral activity against HCV genotypes 1b, 1a, and 2a, with effective concentrations (EC50) ranging from 0.18 to 1.13 μM .

- Cytotoxicity Assessment : Importantly, FddU has been shown to lack significant cytotoxic effects on host cells at therapeutic concentrations, indicating a favorable safety profile for potential clinical use .

4. Efficacy in Cancer Treatment

The anticancer properties of FddU have also been investigated:

- Cell Line Studies : FddU has demonstrated effectiveness in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting DNA synthesis pathways .

- Mechanistic Insights : The compound's ability to inhibit thymidylate synthase contributes to its anticancer activity by depriving cancer cells of essential nucleotides necessary for DNA replication.

5. Comparative Analysis with Other Nucleoside Analogs

To better understand the biological activity of FddU, a comparative analysis with other nucleoside analogs is presented in the table below:

| Compound | Target Virus | EC50 (μM) | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| This compound | HCV | 0.18 - 1.13 | Low | Thymidylate synthase inhibition |

| Acyclovir | HSV | 0.5 - 10 | Moderate | Viral DNA polymerase inhibition |

| Zidovudine | HIV | 0.03 - 0.1 | Moderate | Reverse transcriptase inhibition |

| Sofosbuvir | HCV | 0.5 - 4 | Low | NS5B polymerase inhibition |

6. Case Studies and Clinical Implications

Several studies have highlighted the potential clinical implications of FddU:

- A study published in Journal of Medicinal Chemistry demonstrated that modifications to the FddU structure could enhance its potency against HCV while maintaining low cytotoxicity levels .

- Clinical trials are needed to further evaluate the efficacy and safety profile of FddU in human subjects, especially considering its promising results in vitro.

Q & A

Q. What are the primary synthetic routes for 2',3'-Dideoxy-2'-fluorouridine, and what challenges arise in achieving stereochemical control?

The synthesis of this compound often involves fluorination at the 2'-position of uridine derivatives. A key challenge is avoiding competing elimination reactions during deoxygenation. Evidence suggests that neighboring-group participation mechanisms may dominate over traditional SN1/SN2 pathways, particularly in 2',3'-difluoro derivatives . For example, Michailidou et al. (2020) reported that the reaction mechanism diverges from classical nucleophilic substitution, favoring a pathway where the 3'-OH group stabilizes intermediates via hydrogen bonding, improving fluorination efficiency . Reductive desulfonylation of α-fluorosulfone derivatives using organic electron donors (OEDs) or electrochemical methods has also been explored, yielding 2'-deoxy-2'-fluorouridine with reduced byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For fluorinated nucleosides, -NMR is critical to confirm fluorination at the 2'-position and assess purity. Conformational analysis via NOESY or ROESY experiments can resolve sugar puckering (e.g., C2'-endo vs. C3'-endo), which impacts biological activity . X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in studies resolving the β-D-threo configuration in related fluorinated nucleosides .

Q. What are the stability considerations for this compound in aqueous and enzymatic environments?

Fluorination at the 2'-position enhances metabolic stability by reducing susceptibility to phosphorylases and hydrolases. However, the compound’s stability in aqueous buffers depends on pH and temperature. Accelerated degradation studies (e.g., 37°C, pH 7.4) with HPLC monitoring are recommended to assess hydrolysis rates. Evidence from RNA aptamer studies indicates that 2'-fluoro modifications in oligonucleotides improve nuclease resistance, suggesting similar stability benefits for the monomeric nucleoside .

Advanced Research Questions

Q. What mechanistic insights explain the antiviral activity of this compound against RNA viruses?

The compound likely acts as a chain terminator during viral RNA synthesis. Its 2'-fluoro group prevents 3'-OH phosphorylation, halting elongation by viral polymerases. In vitro studies on hepatitis C virus (HCV) and hepatitis B virus (HBV) demonstrate competitive inhibition of NS5B polymerase (HCV) and reverse transcriptase (HBV), with IC values in the low micromolar range . Enzymatic assays using -labeled nucleotides can quantify incorporation efficiency, while molecular docking simulations (e.g., with PyMOL or AutoDock) may predict binding interactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Key strategies include:

- Protecting group selection : Use acid-labile groups (e.g., trityl) for the 5'-OH to minimize side reactions during fluorination .

- Catalyst optimization : Lewis acids like BF-etherate enhance fluorinating agent (e.g., DAST) efficiency .

- Purification techniques : Reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water) achieves >95% purity . Recent patents highlight scalable routes via enzymatic transglycosylation, though yields remain variable (40–70%) .

Q. How should researchers address contradictory data on the cytotoxicity of this compound in primary vs. cancer cell lines?

Discrepancies may arise from differential expression of nucleoside transporters (e.g., hENT1) or activating kinases (e.g., deoxycytidine kinase). To resolve this:

- Perform competitive uptake assays with -labeled nucleosides to quantify transporter affinity .

- Use gene-edited cell lines (e.g., CRISPR-Cas9 knockouts) to isolate the roles of specific enzymes in cytotoxicity .

- Compare IC values across cell types (e.g., HepG2 vs. primary hepatocytes) to identify tissue-specific toxicity thresholds .

Methodological Resources

- Synthetic Protocols : Refer to Michailidou et al. (2020) for mechanistic insights and Wnuk (2016) for reductive desulfonylation techniques .

- Antiviral Assays : Adapt protocols from Smith et al. (2009) for HCV polymerase inhibition studies .

- Structural Analysis : Utilize -NMR (Bruker Avance III) and X-ray crystallography (e.g., CCDC deposition) for conformation validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.